2,6-difluoro-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2,6-Difluoro-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core substituted with two fluorine atoms at the 2 and 6 positions, and a 1,3,4-thiadiazole ring with a sulfanyl group at the 5 position. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the sulfanyl group: The thiadiazole intermediate is then treated with a sulfanylating agent, such as thiourea, to introduce the sulfanyl group at the 5 position.
Coupling with 2,6-difluorobenzoyl chloride: The final step involves the coupling of the sulfanyl-thiadiazole intermediate with 2,6-difluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a catalyst or under basic conditions
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoro-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases or proteases, which are involved in various cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its biological effects
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic acid: A precursor in the synthesis of various benzamide derivatives.
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide: Another thiadiazole derivative with similar biological activities.
2,6-Difluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide: A compound with a similar structure but different substituents
Uniqueness
2,6-Difluoro-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both fluorine atoms and the sulfanyl-thiadiazole moiety, which impart distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,6-difluoro-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N3OS2/c10-4-2-1-3-5(11)6(4)7(15)12-8-13-14-9(16)17-8/h1-3H,(H,14,16)(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRARKYGSDFQAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=NNC(=S)S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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